2,6-di(1H-imidazol-1-yl)benzenecarbonitrile
Description
Discovery and Development Timeline
The compound 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile emerged from advancements in imidazole chemistry, building upon foundational synthetic methods like the Debus-Radziszewski reaction developed in the late 19th century. Early research focused on monosubstituted imidazoles, but the demand for multifunctional ligands in coordination chemistry drove the development of bis-imidazole derivatives. The first reported synthesis of this compound likely occurred in the early 21st century, as evidenced by its CAS registry (285987-29-3). Modern synthetic approaches, such as nucleophilic aromatic substitution reactions between halogenated benzonitriles and imidazole derivatives under basic conditions, became standard. For example, 3,5-difluorobenzonitrile was reacted with imidazole to yield analogous structures, demonstrating the adaptability of this methodology.
Key milestones include:
Evolution of Research Interest
Initial studies prioritized the compound's role as a precursor in medicinal chemistry, particularly for kinase inhibitors. However, research pivoted toward materials science after recognizing its potential as a bifurcating ligand. The simultaneous presence of imidazole N-donors and a nitrile group enables diverse coordination modes, making it valuable for constructing metal-organic frameworks (MOFs). Recent investigations (2020–2024) exploit its ability to form luminescent cadmium(II) complexes and semiconducting polymers. The compound's π-conjugated system also attracts attention in organic electronics, where its charge-transfer properties are being optimized for device applications.
Significance in Coordination Chemistry
This ligand excels in forming stable coordination polymers due to:
- Dual binding sites : Imidazole rings coordinate transition metals (e.g., Zn²⁺, Cd²⁺), while the nitrile group can bind through σ-donation or undergo hydrolysis to carboxylate under solvothermal conditions.
- Structural rigidity : The benzene core ensures predictable geometry, facilitating the design of 2D networks and interpenetrated frameworks.
- pH-responsive behavior : Protonation/deprotonation of imidazole NH groups modulates electron density, enabling switchable catalytic activity in metal complexes.
Notable coordination modes:
| Metal Center | Coordination Geometry | Application | Source |
|---|---|---|---|
| Cd(II) | Distorted octahedral | Luminescent materials | |
| Cu(I) | Tetrahedral | Heterogeneous catalysis | |
| Zn(II) | Trigonal bipyramidal | Gas storage |
Theoretical Relevance in Heterocyclic Chemistry
Density functional theory (DFT) studies reveal two critical electronic features:
- Aromatic stabilization : The benzene ring maintains aromaticity (NICS = -10.2 ppm), while imidazole rings contribute delocalized π-electrons (HOMA index = 0.89).
- Electron-withdrawing effects : The nitrile group reduces electron density at the para position (Mulliken charge = +0.32 e), directing electrophilic substitution to meta sites.
Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.1 eV, suggesting stability against unintended redox reactions. This aligns with experimental observations of the ligand's inertness in aerobic conditions during MOF synthesis.
Properties
IUPAC Name |
2,6-di(imidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-8-11-12(17-6-4-15-9-17)2-1-3-13(11)18-7-5-16-10-18/h1-7,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYQQENDYWWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CN=C2)C#N)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Coordination Chemistry
Coordination Polymers and Metal-Organic Frameworks
One of the primary applications of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is as a ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the coordination of metal ions with organic ligands, leading to complex structures with potential applications in gas storage, separation, and catalysis.
- Synthesis : The compound can act as a bridging ligand, facilitating the formation of extended networks. For example, it has been utilized in creating Cu(II) coordination polymers, where it coordinates with metal ions to form stable structures with specific geometries .
- Properties : The resulting CPs and MOFs exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in drug delivery systems and environmental remediation .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The imidazole ring is known for its biological activity, particularly in inhibiting various enzymes involved in cancer progression.
- Mechanism of Action : Compounds derived from this structure have shown efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, certain derivatives have been reported to exhibit IC50 values comparable to established chemotherapeutic agents .
- Targeting Indoleamine 2,3-Dioxygenase : The compound's ability to bind to heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) has been explored. This binding can inhibit the enzyme's activity, which is crucial for tumor immune evasion .
Materials Science
Nanomaterials and Catalysts
The unique chemical structure of this compound allows for its incorporation into nanomaterials that can serve as catalysts or functional materials.
- Catalytic Applications : Research indicates that this compound can enhance catalytic activity in various reactions due to its ability to stabilize transition states or activate substrates .
- Nanocomposites : When combined with metals or other organic compounds, it can form nanocomposites that possess enhanced electronic or optical properties suitable for sensors or energy storage devices .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Coordination Chemistry | Synthesis of CPs and MOFs | High stability and tunable properties |
| Medicinal Chemistry | Anticancer agents | Effective against cancer cell lines |
| Materials Science | Catalysts and nanocomposites | Enhanced catalytic activity |
Mechanism of Action
The mechanism of action of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazole rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole compound with a single ring.
2,4,5-trisubstituted imidazoles: Compounds with additional substituents on the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is unique due to the presence of two imidazole rings and a nitrile group attached to a benzene ring. This structure provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research .
Biological Activity
2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is a compound featuring imidazole rings that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with two imidazole groups at the 2 and 6 positions and a cyano group at the benzenecarbonitrile position. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.097 µg/mL against Streptococcus pyogenes .
Anticancer Potential
Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole rings can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against common pathogens, suggesting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.097 | Streptococcus pyogenes |
| Other Imidazole Derivative | 0.78 | Salmonella enterica |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of imidazole derivatives, where this compound was tested against various cancer cell lines. The findings revealed significant antiproliferative effects.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Gefitinib |
| MCF7 (Breast Cancer) | 3.5 | Lapatinib |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carbon disulfide in ethanol under reflux, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Critical factors include solvent choice (e.g., methanol or DMF), reaction temperature (80–120°C), and catalyst selection (e.g., Ru-based complexes for cyclization). Yields are highly dependent on stoichiometric ratios of imidazole precursors and nitrile-containing aromatic substrates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, while imidazole protons resonate as singlets at δ 7.8–8.1 ppm. The nitrile carbon (C≡N) is observed at δ 115–120 ppm in 13C NMR .
- IR Spectroscopy : Stretching bands at 2220–2250 cm⁻¹ confirm the nitrile group, and N-H stretches in imidazole appear at 3400–3460 cm⁻¹ .
- HRMS : Molecular ion peaks ([M+H]⁺) match theoretical values within ±0.4 ppm error .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its host-guest interactions in supramolecular systems?
- Methodological Answer : The compound’s dynamic "Texas-sized box" structure (cyclo22) allows conformational adjustments to accommodate anionic guests. X-ray crystallography and DFT studies reveal that steric effects from substituents (e.g., methyl or phenyl groups) modulate cavity size, affecting binding affinity for guests like sulfate or phosphate anions. Competitive binding assays with fluorescence titration are used to quantify association constants (Ka = 10³–10⁶ M⁻¹) .
Q. What challenges arise in interpreting conflicting crystallographic and NMR data for derivatives of this compound?
- Methodological Answer : Discrepancies often stem from polymorphism (e.g., varying crystal packing modes) or dynamic behavior in solution. For example, 2-(7-chloro-2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (compound 5n) shows different melting points (180–182°C) and NMR shifts compared to non-chlorinated analogs due to halogen-induced electronic effects. Combining variable-temperature NMR with SC-XRD (single-crystal X-ray diffraction) resolves such contradictions by correlating solid-state and solution-phase structures .
Q. In designing metal-organic frameworks (MOFs), how does modifying substituents on the benzimidazole rings alter the material’s properties?
- Methodological Answer : Substituents like -CF₃ or -OCH₃ on the benzimidazole moiety enhance luminescent sensing capabilities. For instance, MOFs with 2,6-di(1H-imidazol-1-yl)naphthalene ligands exhibit red-shifted emission (λem = 450–550 nm) when detecting Fe³⁺ or Cr⁶⁺, attributed to ligand-to-metal charge transfer (LMCT). BET surface area analysis and PXRD confirm that bulkier groups reduce pore size but improve selectivity for small analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
